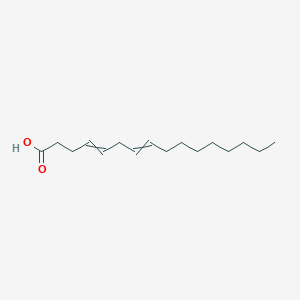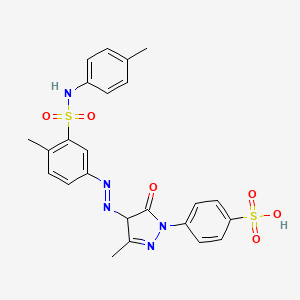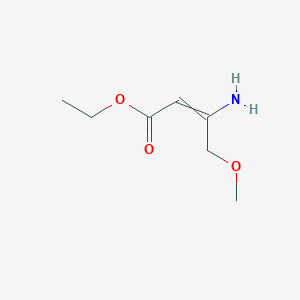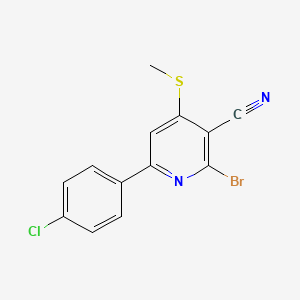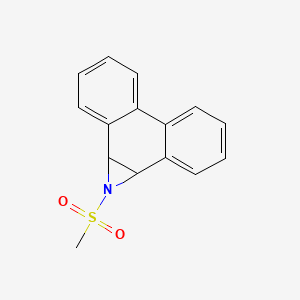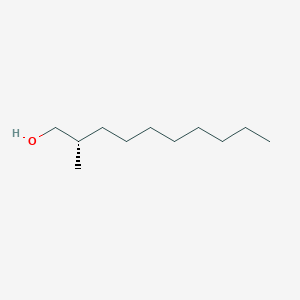
(2S)-2-Methyldecan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Methyldecan-1-OL is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a decane chain, with a methyl group (-CH3) substituent on the same carbon. This compound is chiral, meaning it has a non-superimposable mirror image, and the (2S) configuration indicates the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyldecan-1-OL can be achieved through several methods, including:
Reduction of Ketones: One common method involves the reduction of 2-methyl-2-decanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Grignard Reaction: Another approach is the Grignard reaction, where 2-methyl-1-decanone reacts with a Grignard reagent like methylmagnesium bromide (CH3MgBr) followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. Catalytic hydrogenation is also employed, where the ketone precursor is hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products:
Oxidation: 2-methyl-2-decanone, 2-methyl-decanoic acid.
Reduction: Decane.
Substitution: 2-methyl-1-decanol derivatives with various substituents.
Aplicaciones Científicas De Investigación
(2S)-2-Methyldecan-1-OL has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a reagent in stereoselective reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug development.
Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of fine chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-Methyldecan-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function.
Pathways: It can modulate enzymatic activities and interact with cell membranes, affecting cellular processes such as signal transduction and metabolism.
Comparación Con Compuestos Similares
(2R)-2-Methyldecan-1-OL: The enantiomer of (2S)-2-Methyldecan-1-OL with a different spatial arrangement.
2-Decanol: A similar compound without the methyl substituent.
2-Methyl-1-decanol: A positional isomer with the hydroxyl group on the first carbon.
Uniqueness:
Chirality: The (2S) configuration imparts unique stereochemical properties, making it valuable in enantioselective synthesis.
Functional Group Position: The specific placement of the hydroxyl and methyl groups influences its reactivity and interactions with other molecules.
Propiedades
Número CAS |
79847-79-3 |
|---|---|
Fórmula molecular |
C11H24O |
Peso molecular |
172.31 g/mol |
Nombre IUPAC |
(2S)-2-methyldecan-1-ol |
InChI |
InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-11(2)10-12/h11-12H,3-10H2,1-2H3/t11-/m0/s1 |
Clave InChI |
JZEUFFFBEMAJHS-NSHDSACASA-N |
SMILES isomérico |
CCCCCCCC[C@H](C)CO |
SMILES canónico |
CCCCCCCCC(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14425257.png)
![(2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one](/img/structure/B14425259.png)
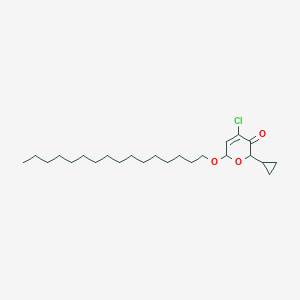
![(5aS,8aS)-5-propan-2-yl-4,5a,6,7,8,8a-hexahydrocyclopenta[f][1,3,5]dioxazepine](/img/structure/B14425273.png)
![(2S)-2-[(2-Methoxyethoxy)methoxy]propanal](/img/structure/B14425274.png)
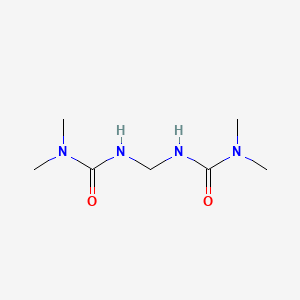
![4-[4-(2-Oxo-1,2-dihydroquinolin-6-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B14425285.png)
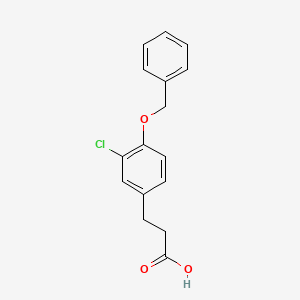
![1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14425301.png)
